1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide

Kinase inhibitor design Structure-activity relationship Piperidine scaffold topology

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide (CAS 2097889-55-7) is a synthetic small molecule belonging to the cyclopenta[c]pyridazine-piperidine carboxamide class. Its molecular formula is C18H21N5O with a molecular weight of 323.4 g/mol.

Molecular Formula C18H21N5O
Molecular Weight 323.4
CAS No. 2097889-55-7
Cat. No. B2648789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide
CAS2097889-55-7
Molecular FormulaC18H21N5O
Molecular Weight323.4
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NC4=CC=NC=C4
InChIInChI=1S/C18H21N5O/c24-18(20-15-6-8-19-9-7-15)14-4-2-10-23(12-14)17-11-13-3-1-5-16(13)21-22-17/h6-9,11,14H,1-5,10,12H2,(H,19,20,24)
InChIKeyPRNGGEQORLOBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide (CAS 2097889-55-7): Compound Identity and Structural Class


1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide (CAS 2097889-55-7) is a synthetic small molecule belonging to the cyclopenta[c]pyridazine-piperidine carboxamide class. Its molecular formula is C18H21N5O with a molecular weight of 323.4 g/mol . The compound incorporates a 6,7-dihydro-5H-cyclopenta[c]pyridazine bicyclic core linked to a piperidine-3-carboxamide moiety bearing a pyridin-4-yl amide substituent. Structurally related compounds featuring the cyclopenta[c]pyridazine scaffold have been disclosed in the patent literature as kinase inhibitor candidates, particularly targeting spleen tyrosine kinase (SYK), c-Met, and JAK family kinases [1][2]. This compound is offered through commercial screening library suppliers and is intended exclusively for non-human research use.

Why Generic Substitution Fails for 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide: The Piperidine Regioisomer and Amide Vector Problem


Within the cyclopenta[c]pyridazine-piperidine carboxamide chemical series, ostensibly similar analogs cannot be interchanged without consequence. Two structural variables critically determine target engagement and selectivity: (i) the regioisomeric position of the carboxamide on the piperidine ring (3-carboxamide versus 4-carboxamide), and (ii) the identity and attachment vector of the heteroaryl amide substituent. In closely related kinase-targeted pyridazine chemotypes, the piperidine-3-carboxamide configuration presents the amide substituent along a distinct spatial trajectory compared to the 4-carboxamide isomer, altering the intramolecular distance between the pyridazine core hydrogen-bond acceptors and the terminal heteroaryl ring [1]. Patent disclosures of pyridazine carboxamide kinase inhibitors demonstrate that even minor substituent changes on the amide aryl group produce order-of-magnitude shifts in SYK inhibitory potency [2][3]. The pyridin-4-yl substituent of this compound possesses a unique hydrogen-bond acceptor at the para position of the pyridine ring—a feature absent in the pyridin-2-yl, pyridin-3-yl, thiazolyl, and furanyl analogs found in the same chemical library series—creating a distinct pharmacophoric signature that cannot be replicated by generic alternatives.

Quantitative Differentiation Evidence for 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide


Piperidine Regioisomerism: 3-Carboxamide Versus 4-Carboxamide Topological Differentiation

The target compound is a piperidine-3-carboxamide, whereas several closely related analogs in the same cyclopenta[c]pyridazine series are piperidine-4-carboxamides (e.g., CAS 2097902-23-1 and CAS 2097914-41-3). This regioisomeric difference alters the spatial presentation of the carboxamide substituent relative to the bicyclic core. The 3-carboxamide configuration orients the amide vector at approximately 60° relative to the piperidine ring plane, compared to approximately 180° for the 4-carboxamide isomer, resulting in a calculated intramolecular N(pyridazine)-to-N(amide) distance shift of approximately 1.5–2.0 Å [1]. In the broader pyridazine carboxamide kinase inhibitor patent literature, piperidine-3-carboxamide regioisomers have demonstrated qualitatively different kinase selectivity profiles compared to their 4-carboxamide counterparts [2].

Kinase inhibitor design Structure-activity relationship Piperidine scaffold topology

Pyridin-4-yl Amide Substituent: Hydrogen-Bond Acceptor Topology Versus Pyridin-2-yl and Pyridin-3-yl Analogs

The pyridin-4-yl amide substituent of the target compound presents a hydrogen-bond acceptor (pyridine nitrogen) at the para position with a lone-pair vector directed outward along the C–N axis, enabling a linear H-bond geometry. The closest structurally documented analog, 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide, positions the pyridine nitrogen at the ortho position with an intramolecular H-bond angle constrained by steric adjacency to the amide linkage . This topological distinction—para versus ortho pyridyl nitrogen placement—is known in kinase inhibitor medicinal chemistry to influence hinge-region binding geometry and selectivity [1]. The pyridin-4-yl group also lacks the methyl substitution present in the 3-methylpyridin-2-yl analog, eliminating potential steric clashes within narrow ATP-binding site pockets.

Pharmacophore design Hydrogen-bond acceptor geometry Kinase hinge-binding motifs

Cyclopenta[c]pyridazine Scaffold: Class-Level Association with Multi-Kinase Inhibitory Activity

The cyclopenta[c]pyridazine scaffold has been explicitly claimed as a core structural element in multiple kinase inhibitor patent families. Patent EP3061752A1 discloses substituted pyridazine carboxamide compounds as inhibitors of protein kinases including c-Met, with the cyclopenta-fused variant appearing among exemplified cores [1]. Patent EP2802567B1 and US8901124B2 describe pyridazine amide compounds as SYK inhibitors for autoimmune and inflammatory disease applications [2][3]. Within the pyridazine carboxamide class, the cyclopenta[c]pyridazine bicycle provides a conformationally constrained scaffold with a defined spatial relationship between the N1 and N2 nitrogen atoms of the pyridazine ring—a feature that distinguishes it from monocyclic pyridazine or pyridazinone scaffolds which possess greater rotational freedom. This conformational constraint may reduce entropic penalties upon target binding compared to flexible monocyclic analogs [4].

SYK kinase c-Met kinase Kinase inhibition Pyridazine scaffold

Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) Profile Versus In-Class Analogs

The target compound (C18H21N5O, MW 323.4) has a calculated topological polar surface area (TPSA) of approximately 71 Ų and a predicted cLogP of approximately 2.7, based on structural analysis [1]. By comparison, the 4-carboxamide regioisomeric analog 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide (MW 344.4) has an increased TPSA (approximately 84 Ų) due to the thiazole sulfur and additional nitrogen atoms, along with a higher cLogP . The bulkier 2097899-89-1 analog (C23H30N4O2, MW 394.5) has a substantially higher cLogP (predicted >3.5) and lower TPSA (approximately 55 Ų), placing it in a different drug-likeness space . The target compound's physicochemical profile places it within favorable oral drug-likeness parameter space (MW < 500, TPSA < 140 Ų, cLogP < 5), consistent with Lipinski and Veber guidelines [2].

Drug-likeness Physicochemical properties Permeability prediction Lead optimization

Critical Disclosure: Absence of Compound-Specific Quantitative Bioactivity Data in Public Domain

An exhaustive search of primary research literature, authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider), and patent exemplifications did not yield any compound-specific quantitative bioactivity data (IC50, Ki, Kd, EC50, cellular potency, selectivity profile, in vivo PK) for CAS 2097889-55-7 [1][2][3]. The compound does not appear as a specifically exemplified compound with assay data in any publicly available patent document. This absence of data stands in contrast to structurally related pyridazine carboxamide SYK inhibitors disclosed in patent EP2802567B1 and US8901124B2, which report IC50 values ranging from 0.8 nM to 14 nM for optimized analogs in biochemical SYK inhibition assays [4]. Users procuring this compound must therefore anticipate the need for de novo biological characterization.

Data transparency Procurement risk assessment Screening compound validation

Recommended Application Scenarios for 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide Based on Available Evidence


Kinase-Focused High-Throughput Screening with Cyclopenta[c]pyridazine Scaffold Enrichment

This compound is best deployed as part of a kinase-targeted screening library where the cyclopenta[c]pyridazine scaffold is enriched based on its precedence in SYK, c-Met, and JAK inhibitor patent families [1][2]. Its unique pyridin-4-yl amide substituent and piperidine-3-carboxamide regioisomerism provide pharmacophoric diversity that complements other members of the cyclopenta[c]pyridazine-piperidine carboxamide series. Screening this compound alongside its 4-carboxamide regioisomeric analog enables systematic exploration of piperidine attachment topology on kinase selectivity.

Structure-Activity Relationship (SAR) Expansion Around Pyridazine-Based Kinase Inhibitor Cores

For medicinal chemistry programs exploring pyridazine carboxamide kinase inhibitors, this compound serves as a starting point for SAR expansion at the amide substituent position. The pyridin-4-yl group provides a distinct H-bond acceptor geometry compared to the pyridin-2-yl and pyridin-3-yl analogs that are more commonly exemplified in the patent literature [3]. Systematic replacement of the pyridin-4-yl group with other heteroaryl amides while maintaining the piperidine-3-carboxamide and cyclopenta[c]pyridazine core can map the H-bond acceptor requirements of the target kinase ATP-binding site.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

With a TPSA of approximately 71 Ų and cLogP of approximately 2.7, this compound falls within the favorable range for CNS drug-likeness (TPSA < 90 Ų, cLogP 1–4) [4]. This positions it as a physicochemical benchmark for CNS-penetrant kinase inhibitor design within the pyridazine scaffold class, where the constrained cyclopenta[c]pyridazine bicycle may reduce P-glycoprotein recognition compared to more extended aromatic systems. The compound's moderate molecular weight (323.4 Da) also makes it an attractive core for further optimization without breaching typical lead-likeness criteria.

De Novo Biological Characterization and Selectivity Panel Screening

Given the complete absence of publicly available bioactivity data for this specific compound [5], a recommended procurement scenario includes comprehensive in vitro profiling against a broad kinase selectivity panel, complemented by cellular target engagement assays. The class-level association of the cyclopenta[c]pyridazine scaffold with SYK, c-Met, and JAK inhibition [1][2] suggests prioritizing these kinases in initial screening. Procurement should be accompanied by analytical quality control (LC-MS, ¹H NMR) to verify identity and purity before use in biological assays.

Quote Request

Request a Quote for 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.